2-(Chloromethyl)-5-phenylpyrimidine
Description
2-(Chloromethyl)-5-phenylpyrimidine is a pyrimidine derivative characterized by a chloromethyl (-CH₂Cl) group at the 2-position and a phenyl ring at the 5-position of the pyrimidine core. Pyrimidines are heterocyclic aromatic compounds with wide applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and ability to engage in hydrogen bonding.
Properties
CAS No. |
147937-38-0 |
|---|---|
Molecular Formula |
C11H9ClN2 |
Molecular Weight |
204.65 g/mol |
IUPAC Name |
2-(chloromethyl)-5-phenylpyrimidine |
InChI |
InChI=1S/C11H9ClN2/c12-6-11-13-7-10(8-14-11)9-4-2-1-3-5-9/h1-5,7-8H,6H2 |
InChI Key |
LGBLTEWHSBQNDQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CN=C(N=C2)CCl |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N=C2)CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and inferred properties of 2-(Chloromethyl)-5-phenylpyrimidine and analogous compounds:
Preparation Methods
Reaction Mechanism and Conditions
In this method, 5-phenyl-1,4-dihydropyrimidine undergoes oxidative aromatization under blue LED irradiation (450 nm) in a methanol-water solvent system. Tetrabutylammonium eosin Y (TBA-eosinY, 0.1 mol%) and potassium carbonate (0.20 mmol) facilitate single-electron transfer, promoting the elimination of hydrogen to yield 5-phenylpyrimidine. Subsequent chlorination at the 2-position introduces the chloromethyl group (see Table 1).
Table 1: Photoredox Synthesis Parameters
| Parameter | Value/Detail | Source |
|---|---|---|
| Catalyst | TBA-eosinY (0.1 mol%) | |
| Solvent | MeOH:H₂O (5:0.5 mL) | |
| Light Source | 3W blue LEDs (450 nm) | |
| Reaction Time | 3–5 hours | |
| Yield | 72–85% (after purification) |
This method avoids harsh oxidants and operates at ambient temperature, making it energy-efficient. However, the requirement for specialized equipment (LED reactors) may limit scalability.
Nucleophilic Chlorination Approaches
Chlorination of hydroxymethyl or aldehydic precursors is a classical route to introduce chloromethyl groups. Patents describing the synthesis of analogous compounds, such as 2-chloro-5-chloromethylpyridine, provide insights into adaptable methodologies.
Two-Step Chlorination Protocol
A multi-stage process involves:
-
Hydroxymethyl Intermediate Synthesis : Reduction of a pyrimidine-2-carbaldehyde using sodium borohydride in ethanol.
-
Chlorination : Treatment with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) in dichloromethane at 60–80°C.
Table 2: Chlorination Reaction Conditions
Phosphorus oxychloride achieves moderate yields but generates phosphorus-containing waste, complicating disposal. Thionyl chloride offers higher efficiency but requires strict moisture control.
Green Chemistry and Waste Reduction Strategies
Recent innovations prioritize replacing hazardous reagents and minimizing solvent use. A patent by Nankai University substitutes phosphorus-based chlorinating agents with triphosgene (BTC) or phosgene, reducing COD in wastewater by 90%.
Solvent-Free Chlorination
In a modified protocol, 5-phenylpyrimidine-2-methanol reacts with triphosgene under neat conditions at 120°C, eliminating solvent waste. DBU (1,8-diazabicycloundec-7-ene) acts as a base, achieving 78% yield with 99% purity.
Table 3: Comparative Environmental Impact
| Method | Wastewater (L/kg) | COD (mg/L) | Chlorinating Agent |
|---|---|---|---|
| Conventional POCl₃ | 10 | 180,000 | POCl₃ |
| Triphosgene (BTC) | 1.2 | 18,000 | BTC |
This approach aligns with green chemistry principles but necessitates handling phosgene derivatives, requiring specialized infrastructure.
Comparative Analysis of Synthetic Methods
A side-by-side evaluation of photoredox, classical chlorination, and green methods highlights trade-offs between efficiency, cost, and sustainability.
Table 4: Method Comparison
| Metric | Photoredox | Classical Chlorination | Green Chlorination |
|---|---|---|---|
| Yield (%) | 72–85 | 65–74 | 78 |
| Reaction Time (h) | 3–5 | 3–6 | 4 |
| Environmental Impact | Low (aqueous) | High (POCl₃ waste) | Moderate (BTC) |
| Scalability | Moderate | High | High |
Photoredox excels in mild conditions but suffers from scalability constraints. Classical methods are robust but environmentally taxing, while green strategies balance efficiency and waste reduction.
Q & A
Q. What are the common synthetic routes for 2-(Chloromethyl)-5-phenylpyrimidine, and how can reaction yields be optimized?
The compound is typically synthesized via cross-coupling reactions or nucleophilic substitution, leveraging the reactivity of the chloromethyl group. For example, palladium-catalyzed coupling with phenylboronic acid derivatives can introduce the phenyl group at the pyrimidine core . Optimization of yields involves controlling reaction temperature (e.g., 60–80°C for cross-coupling), solvent selection (e.g., DMF or THF), and stoichiometric ratios of reactants. Purity can be enhanced via recrystallization in ethanol or column chromatography .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
NMR spectroscopy (¹H, ¹³C, and DEPT) is critical for confirming the presence of the chloromethyl (-CH₂Cl) and phenyl groups, with characteristic shifts at δ 4.5–5.0 ppm (CH₂Cl) and aromatic protons at δ 7.2–8.3 ppm . X-ray crystallography resolves spatial arrangements, confirming bond lengths (e.g., C-Cl ≈ 1.79 Å) and dihedral angles between the pyrimidine ring and substituents . Mass spectrometry (EI or ESI) validates the molecular ion peak at m/z 204.65 (C₁₁H₉ClN₂) .
Q. What are the primary chemical reactions involving the chloromethyl group in this compound?
The chloromethyl group undergoes nucleophilic substitution with amines, thiols, or alkoxides to form derivatives like -CH₂NH₂ or -CH₂SR . It also participates in oxidation (e.g., to carboxylic acids using KMnO₄) or reduction (e.g., to -CH₃ via LiAlH₄). Reaction conditions (e.g., solvent polarity, catalyst) significantly influence product distribution .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence the reactivity of this compound?
The electron-withdrawing phenyl group at C5 enhances the electrophilicity of the chloromethyl group, accelerating nucleophilic substitution. Steric hindrance from the phenyl ring can reduce reaction rates in bulky nucleophiles (e.g., tert-butanol). Computational studies (DFT) predict activation energies for substitution pathways, guiding solvent and catalyst selection .
Q. What strategies resolve contradictions in reported melting points or spectral data for this compound?
Discrepancies in melting points (e.g., 83–84.5°C vs. broader ranges) may arise from polymorphic forms or impurities. Validate purity via HPLC (≥97% purity) and compare crystallographic data (CCDC entries) to confirm structural consistency . Contradictory NMR signals can be addressed by standardizing solvent systems (e.g., CDCl₃ vs. DMSO-d₆) .
Q. How can structure-activity relationships (SAR) be explored for this compound in drug discovery?
Step 1: Synthesize derivatives via substitution of the chloromethyl group (e.g., -CH₂NH₂ for amine bioisosteres). Step 2: Screen against biological targets (e.g., kinase enzymes) using fluorescence polarization or SPR assays. Step 3: Corrogate SAR with computational docking (AutoDock Vina) to identify key interactions (e.g., H-bonding with active-site residues) .
Q. What are the challenges in analyzing reaction intermediates during the synthesis of this compound?
Short-lived intermediates (e.g., radical species in cross-coupling) require in situ monitoring via techniques like FTIR or LC-MS. For example, Pd⁰ intermediates in Suzuki-Miyaura reactions can be trapped with PPh₃ and characterized via ³¹P NMR . Contradictory mechanistic proposals (e.g., SN1 vs. SN2 pathways) are resolved using kinetic isotope effects (KIE) or Hammett plots .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
Hydrolysis of the chloromethyl group occurs rapidly in basic conditions (pH > 10), forming hydroxyl derivatives. Stability studies via accelerated degradation testing (40°C/75% RH for 4 weeks) inform storage conditions (anhydrous, inert atmosphere). Degradation products are identified via LC-MS/MS .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
